Methyl 2-amino-3-chlorobenzoate
Description
Contextualization within Substituted Benzoate (B1203000) Ester Chemistry
Methyl 2-amino-3-chlorobenzoate belongs to the class of compounds known as benzoate esters. libretexts.org These are derivatives of benzoic acid where the hydrogen of the carboxyl group is replaced by an alkyl or aryl group. libretexts.org The general structure consists of a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom connected to a methyl group (a methyl ester). libretexts.org
What makes this compound particularly interesting from a chemical standpoint is the presence of substituents on the benzene ring. The "2-amino" and "3-chloro" prefixes indicate the presence of an amine group (-NH2) and a chlorine atom (-Cl) at specific positions relative to the methyl ester group. These substituents significantly influence the molecule's electronic properties and reactivity.
The chemistry of esters is often centered on reactions like hydrolysis, trans-esterification, and reactions with nucleophiles. libretexts.org The rates of these reactions are sensitive to the electronic nature of the substituents on the benzene ring. For instance, electron-withdrawing groups can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. nih.gov In this compound, the amino group is typically electron-donating, while the chlorine atom is electron-withdrawing. The interplay of these groups, along with their positions on the ring, dictates the compound's specific chemical behavior within the broader family of substituted benzoate esters.
Significance as a Precursor and Research Scaffold
A primary role of this compound is its function as a chemical intermediate, or precursor, in the synthesis of more complex molecules. guidechem.com It is a key building block in the production of certain agrochemicals, including the triazolopyrimidine sulfonamide herbicide known as chlorosulfentrazone. guidechem.com Its utility extends to the synthesis of various other pesticides as well. guidechem.com
The molecule also serves as a valuable research scaffold. In medicinal chemistry and materials science, a scaffold is a core structure upon which a variety of chemical modifications can be made to create a library of new compounds with potentially new functions. The trifunctional nature of this compound—possessing an amine, a chloro group, and an ester—makes it a versatile platform. Each of these functional groups can be targeted with specific reagents to build more elaborate molecular architectures. For example, the amino group can be acylated or diazotized, the ester can be hydrolyzed or converted to an amide (aminolysis), and the chlorine atom can be replaced via nucleophilic aromatic substitution, although this often requires specific conditions. libretexts.org This versatility makes it a useful starting material for creating novel compounds for pharmaceutical and materials research. guidechem.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXSZFYRADEEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868457 | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
77820-58-7 | |
| Record name | Methyl 2-amino-3-chlorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77820-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077820587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-3-chloro-, methyl ester | |
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| Record name | Methyl 2-amino-3-chlorobenzoate | |
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Synthetic Methodologies and Chemical Transformations
Direct Esterification Approaches
Direct esterification of 2-amino-3-chlorobenzoic acid is a primary and straightforward method for synthesizing its methyl ester. This transformation can be accomplished using several protocols, including reactions with methylating reagents under basic conditions or catalysis by acidic gases.
The esterification of 2-amino-3-chlorobenzoic acid can be effectively carried out using potent methylating agents. Current time information in Bangalore, IN.guidechem.com Dimethyl sulfate (B86663) is a commonly employed reagent for this purpose, typically used in the presence of a base in an organic solvent. Current time information in Bangalore, IN.guidechem.com This method allows for the direct conversion of the carboxylic acid to its methyl ester.
An alternative direct method involves the use of acidic gas catalysis. A documented synthesis describes the esterification of 2-amino-3-chlorobenzoic acid by dissolving it in anhydrous methanol (B129727) and bubbling dry hydrogen chloride (HCl) gas through the solution. google.com The reaction mixture is then refluxed for several hours to drive the esterification to completion. This process yielded the desired methyl 2-amino-3-chlorobenzoate in a high yield of 96% after neutralization and isolation. google.com
Base-mediated methods provide an efficient route for the synthesis of this compound. Current time information in Bangalore, IN.guidechem.com These protocols typically involve the use of an inorganic base to deprotonate the carboxylic acid, facilitating the subsequent reaction with a methylating agent. One specific method involves dissolving 2-amino-3-chlorobenzoic acid in an organic solvent like N,N-dimethylformamide (DMF) and adding an inorganic base such as potassium carbonate. Current time information in Bangalore, IN.guidechem.com The reaction mixture is then cooled, and a methylating reagent like dimethyl sulfate is added dropwise. Current time information in Bangalore, IN.guidechem.com The reaction proceeds at room temperature for several hours. This procedure has been reported to produce this compound with high yield and purity. Current time information in Bangalore, IN.guidechem.com
Table 1: Base-Mediated Esterification of 2-Amino-3-chlorobenzoic Acid
| Starting Material | Methylating Reagent | Base | Solvent | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate | Potassium carbonate | DMF | 95.0% | 97% | Current time information in Bangalore, IN.guidechem.com |
| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate | Potassium carbonate | DMF | 91.1% | 96% | guidechem.com |
Multi-Step Synthetic Strategies
In addition to direct esterification, multi-step synthetic routes offer alternative pathways to this compound. These strategies often involve the formation and subsequent conversion of key intermediates like isatoic anhydrides or the modification of related anthranilate esters.
The synthesis can also be approached by the chlorination of a related anthranilate ester, such as methyl anthranilate. However, direct chlorination with molecular chlorine tends to predominantly yield the 5-chloro isomer. google.com A more selective method involves the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DDH) as the chlorinating agent in a solvent like perchloroethylene. guidechem.comgoogle.com This approach favors the formation of the desired 3-chloro isomer, although it may also produce the 5-chloro and 3,5-dichloro by-products. guidechem.com The 5-chloro isomer can be separated by selective acetylation. google.com
Table 2: Chlorination of Methyl Anthranilate
| Starting Material | Chlorinating Agent | Solvent | Major Product | Reference |
|---|---|---|---|---|
| Methyl anthranilate | 1,3-dichloro-5,5-dimethylhydantoin (DDH) | Perchloroethylene | Methyl 3-chloroanthranilate | google.com |
Another multi-step approach utilizes isatoic anhydride (B1165640) intermediates. One such method begins with 2-amino-3-chlorobenzoic acid, which is reacted with phosgene (B1210022) to form 3-chloroisatoic anhydride. guidechem.comgoogle.com This intermediate is then subjected to esterification with methanol to yield this compound. guidechem.comgoogle.com While effective, this method involves the use of highly toxic phosgene. guidechem.com
An alternative route to a similar intermediate starts from 3-chlorophthalic anhydride. guidechem.comgoogle.com Through amination and Hofmann degradation, a mixture of 3-chloroisatoic anhydride and 6-chloroisatoic anhydride is produced. Subsequent esterification of this mixture yields this compound along with the by-product methyl 2-amino-6-chlorobenzoate. guidechem.comgoogle.com
Process Optimization and Scale-Up Considerations
For any chemical synthesis to be industrially viable, optimization of the reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness is paramount.
Enhancement of Reaction Yield and Product Purity
The synthesis of this compound via the Hofmann degradation of 3-chloroisatoic anhydride has been reported to suffer from low yields and purity. guidechem.comgoogle.com An alternative approach to enhance these parameters involves the direct esterification of 2-amino-3-chlorobenzoic acid. One patented method describes a process that achieves a high yield of 95.0% and a purity of 97% (as determined by HPLC). google.com This method involves reacting 2-amino-3-chlorobenzoic acid with a methylating agent in the presence of an inorganic base and an organic solvent. google.com
The following table outlines a specific experimental example for the esterification process:
| Reactant | Molar Quantity (mol) | Mass/Volume |
| 2-amino-3-chlorobenzoic acid | 0.175 | 30g |
| Potassium carbonate | 0.125 | 17.3g |
| Dimethyl sulfate | 0.178 | 22.4g |
| DMF (solvent) | - | 150g |
| Water (for precipitation) | - | 400mL |
| Table 1: Experimental Parameters for the Esterification of 2-amino-3-chlorobenzoic acid. google.com |
This process is highlighted as being simple, safe, and cost-effective, making it suitable for industrial production. researchgate.net
Development of Industrially Viable and Safe Syntheses
The development of an industrially viable synthesis requires careful consideration of factors such as the cost and availability of starting materials, the complexity of the reaction process, and the safety of the reagents used. The Hofmann degradation, while a powerful tool, traditionally uses hazardous reagents like bromine and strong bases. sigmaaldrich.com Furthermore, alternative synthetic routes that employ highly toxic reagents like phosgene are deemed unsafe for industrial applications. guidechem.comgoogle.com
Modern approaches to the Hofmann rearrangement focus on developing greener and safer protocols. These include the use of alternative halogenating agents like N-bromosuccinimide (NBS) and trichloroisocyanuric acid (TCCA), as well as electro-oxidative methods that avoid the need for chemical oxidants. sigmaaldrich.com For large-scale production, continuous-flow reaction systems are also being explored to better control exothermic reactions and improve safety. The selection of a synthetic route for industrial production, therefore, involves a trade-off between reaction efficiency, cost, and, most importantly, safety.
Investigational Reaction Mechanisms
Understanding the reactivity of the functional groups within this compound is key to predicting its behavior in chemical transformations and for the rational design of new synthetic pathways.
Nucleophilic Reactivity of the Amino Group
The amino group (-NH2) in this compound is a key site of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, participating in a variety of chemical reactions. The reactivity of this amino group is influenced by the electronic effects of the substituents on the aromatic ring.
The amino group can undergo reactions typical of primary aromatic amines, such as acylation and alkylation. For instance, it can react with acylating agents to form amides. The reactivity in such nucleophilic acyl substitution reactions is a fundamental aspect of its chemistry. The general mechanism for nucleophilic acyl substitution involves the addition of the nucleophile (the amino group) to the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.
While specific studies on the nucleophilic reactions of this compound are not extensively detailed in the provided search results, the principles of nucleophilic substitution on aromatic amines are well-established. The presence of the electron-withdrawing chloro and methoxycarbonyl groups on the benzene (B151609) ring would be expected to decrease the nucleophilicity of the amino group compared to aniline. However, it remains a reactive site for various transformations.
Substitution Reactions Involving the Chlorine Moiety
The chlorine atom in this compound, while generally less reactive than its bromo or iodo counterparts, can undergo nucleophilic aromatic substitution, particularly under catalytic conditions such as the Ullmann condensation. cymitquimica.comlibretexts.org This reaction type is crucial for the formation of new carbon-nitrogen or carbon-oxygen bonds, leading to the synthesis of more complex molecular architectures.
The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for the arylation of amines, alcohols, and thiols. While direct examples involving this compound are not extensively documented in readily available literature, the reaction of closely related 2-chlorobenzoic acids with aminothiazoles demonstrates the principle. In a study on the synthesis of thiazolo[2,3-b]quinazolin-5-ones, 2-chlorobenzoic acids were successfully condensed with 2-aminothiazoles in the presence of a copper catalyst. researchgate.net This suggests that this compound could similarly react with various nucleophiles.
A general procedure for such a transformation would involve heating the this compound with a suitable amine or alcohol in the presence of a copper(I) salt, often with a ligand and a base in a high-boiling solvent like DMF or DMSO. The reaction's success and yield would be highly dependent on the specific nucleophile, catalyst system, and reaction conditions.
Table 1: Representative Ullmann Condensation of a 2-Chlorobenzoic Acid Derivative
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Yield | Reference |
| 2-Chlorobenzoic acid | 2-Aminothiazole | Cu/Pyridine | DMF | 2-(Thiazol-2-ylamino)benzoic acid | - | researchgate.net |
Note: This table represents a reaction with a similar substrate to illustrate the potential of this compound in Ullmann-type reactions. Specific yield data for this exact reaction was not provided in the source.
Catalytic Reaction Pathways
The reactivity of this compound can be further exploited through various catalytic pathways, including catalytic hydrogenation and Chan-Lam coupling, to achieve specific chemical modifications.
Catalytic Hydrogenation
Catalytic hydrogenation is a powerful technique for the reduction of various functional groups. In the context of this compound, the ester functionality could potentially be reduced to a primary alcohol, yielding (2-amino-3-chlorophenyl)methanol. This transformation is significant as it introduces a benzylic alcohol group, a versatile handle for further synthetic manipulations.
Table 2: General Conditions for Catalytic Hydrogenation of Related Compounds
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Reference |
| 2-Nitro-3-methylbenzoic acid | Pd/C, Pt/C, or Raney Ni | Ethanol (B145695), Methanol | 40-60 | H₂ | 2-Amino-3-methylbenzoic acid | google.com |
Note: This table illustrates typical conditions for catalytic hydrogenation in a related system, suggesting potential parameters for the reduction of the ester group in this compound.
Chan-Lam Coupling
The Chan-Lam coupling reaction offers a mild and efficient copper-catalyzed method for the formation of carbon-heteroatom bonds, specifically the N-arylation of the amino group in this compound. organic-chemistry.orgacs.orgnih.gov This reaction typically involves the coupling of an amine with a boronic acid in the presence of a copper catalyst, often with a base and an oxidant (typically atmospheric oxygen). organic-chemistry.orgacs.org
This pathway is particularly valuable for synthesizing N-aryl anthranilate derivatives, which are important scaffolds in medicinal chemistry and materials science. The reaction is known for its tolerance of various functional groups, making it suitable for a substrate like this compound.
A study on the copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate with organoboron reagents highlights the utility of this reaction for similar amino esters. nih.gov The reaction of methyl 2-aminothiophene-3-carboxylate with various arylboronic acids in the presence of a copper catalyst afforded the corresponding N-arylated products in good yields. This provides a strong precedent for the successful application of Chan-Lam coupling to this compound.
Table 3: Representative Chan-Lam Coupling of a Related Amino Ester
| Amine Substrate | Boronic Acid | Catalyst/Base | Solvent | Product | Yield | Reference |
| Methyl 2-aminothiophene-3-carboxylate | Phenylboronic acid | Cu(OAc)₂ / Pyridine | CH₂Cl₂ | Methyl 2-(phenylamino)thiophene-3-carboxylate | Good | nih.gov |
Note: This table showcases a successful Chan-Lam coupling on a structurally similar amino ester, indicating the potential for analogous reactions with this compound.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of Methyl 2-amino-3-chlorobenzoate, offering precise information regarding the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, reveals distinct signals corresponding to each unique proton environment within the molecule. chemicalbook.com The interpretation of these signals, including their chemical shift (δ), multiplicity, and coupling constants (J), allows for a comprehensive assignment of the proton structure.
The spectrum exhibits a singlet at δ 3.86 ppm, which integrates to three protons and is characteristic of the methyl ester (-OCH₃) group. chemicalbook.com A broad singlet is observed at approximately δ 6.25 ppm, corresponding to the two protons of the primary amino (-NH₂) group. chemicalbook.com The aromatic region of the spectrum displays three distinct signals. A triplet at δ 6.57 ppm (J = 7.93 Hz) is assigned to the proton at the C5 position of the benzene (B151609) ring. chemicalbook.com A doublet of doublets at δ 7.39 ppm (J = 7.81, 1.51 Hz) corresponds to the proton at the C4 position, and another doublet of doublets at δ 7.79 ppm (J = 8.06, 1.51 Hz) is attributed to the proton at the C6 position. chemicalbook.com
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |
| 3.86 | Singlet (s) | N/A | 3H | -OCH₃ |
| 6.25 | Singlet (s) | N/A | 2H | -NH₂ |
| 6.57 | Triplet (t) | 7.93 | 1H | C5-H |
| 7.39 | Doublet of Doublets (dd) | 7.81, 1.51 | 1H | C4-H |
| 7.79 | Doublet of Doublets (dd) | 8.06, 1.51 | 1H | C6-H |
While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the electronic environment of each carbon atom. The spectrum is anticipated to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.
The methyl ester carbon (-OCH₃) is expected to resonate in the upfield region, typically around 50-55 ppm. The carbonyl carbon (C=O) of the ester group will appear significantly downfield, generally in the range of 165-170 ppm. The six aromatic carbons will exhibit signals in the approximate range of 110-150 ppm, with the specific shifts influenced by the electronic effects of the amino, chloro, and methyl ester substituents. The carbon atom bonded to the amino group (C2) and the carbon atom bonded to the chlorine atom (C3) are expected to be significantly influenced, with their exact positions determined by the interplay of electron-donating and -withdrawing effects.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ) Range in ppm |
| -OCH₃ | 50 - 55 |
| Aromatic Carbons (C1-C6) | 110 - 150 |
| C=O | 165 - 170 |
To unambiguously confirm the structural assignments made from 1D NMR data, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique establishes correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum would link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals, aiding in the definitive assignment of the carbon spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: the amino group (-NH₂), the ester group (-COOCH₃), and the substituted aromatic ring. The carbonyl (C=O) stretching vibration of the ester is expected to produce a strong, sharp absorption band in the region of 1735-1750 cm⁻¹. The C-O single bond stretching of the ester will likely appear in the 1300-1000 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is typically observed around 1335-1250 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |
| C=O Stretch | Ester (-COOCH₃) | 1735 - 1750 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium |
| C-O Stretch | Ester | 1000 - 1300 | Strong |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium |
The amino group (-NH₂) typically exhibits two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which are observed as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Molecular Ion Determination and Fragmentation Pattern Analysis
The mass spectrum of this compound provides critical information for its structural confirmation. The molecular ion peak is essential for determining the molecular weight. For this compound, with a chemical formula of C₈H₈ClNO₂, the calculated molecular weight is approximately 185.61 g/mol . In mass spectrometry analysis, a molecular ion peak (M+) corresponding to this mass is expected. Often, under softer ionization conditions like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed. For this compound, this peak has been reported at a mass-to-charge ratio (m/z) of 185.95. chemicalbook.com
The fragmentation of this compound under electron ionization (EI) can be predicted based on the functional groups present: a methyl ester, an aromatic amine, and a chloro-substituent on the benzene ring. The fragmentation pathways are influenced by the stability of the resulting ions and neutral fragments. chemguide.co.uk
Key fragmentation pathways for esters often involve the loss of the alkoxy group. libretexts.org For this compound, a primary fragmentation would be the loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in a prominent acylium ion. Another common fragmentation for methyl esters is the loss of a methoxycarbonyl group. Studies on related aminobenzoate esters have shown that the loss of the alkyl radical via homolytic cleavage of the alkyl-oxygen bond is a predominant fragmentation pathway. researchgate.net
The presence of the aromatic ring contributes to the stability of the molecular ion. libretexts.org Fragmentation of the ring itself is also possible. The chloro-substituent introduces an isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a characteristic feature in the mass spectrum.
A plausible fragmentation pattern is detailed in the table below:
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 185/187 | [C₈H₈ClNO₂]⁺ | Molecular Ion (M⁺) |
| 154/156 | [M - OCH₃]⁺ | Methoxy radical (•OCH₃) |
| 126/128 | [M - COOCH₃]⁺ | Methoxycarbonyl radical (•COOCH₃) |
| 91 | [C₆H₅N]⁺ | Loss of CO and Cl from fragment 126/128 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating volatile compounds and confirming their identity and purity. For this compound, GC-MS serves as a definitive tool for quality control.
In a typical GC-MS analysis, the compound is injected into the gas chromatograph, where it is vaporized and separated from other volatile impurities as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions and is used for its identification. The choice of the GC column's stationary phase is critical for achieving good separation from potential isomers or impurities. nih.gov
Following separation by GC, the eluted compound enters the mass spectrometer, which provides mass spectral data for definitive identification. The identity of this compound is confirmed by comparing its measured mass spectrum with a reference spectrum. The purity of the sample is determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all detected peaks. For high sensitivity and quantitative analysis of trace-level impurities, the mass spectrometer can be operated in the selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, enhancing the signal-to-noise ratio. researchgate.net This technique is widely applied for the analysis of pharmaceutical compounds and their analogs to ensure purity and identify potential contaminants. mmu.ac.ukresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.
Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum of this compound is characterized by the electronic transitions within its chromophore, which is the substituted benzene ring. The aminobenzoate system itself is a "push-pull" chromophore, where the amino group (-NH₂) acts as an electron-donating group (auxochrome) and the methyl ester group (-COOCH₃) acts as an electron-withdrawing group. This electronic arrangement leads to intramolecular charge-transfer characteristics. unifesp.br
The spectrum is expected to show strong absorption bands in the UV region, primarily due to π→π* transitions within the aromatic system. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of the amino and chloro substituents on the benzene ring modifies the energy levels of the molecular orbitals. The amino group, with its lone pair of electrons, extends the conjugation and typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.
A study of methyl 2-aminobenzoate showed characteristic absorption spectra indicative of these transitions. researchgate.net The addition of a chlorine atom is also expected to influence the spectrum, potentially causing a further red shift. The spectrum of related compounds like ethyl 4-aminobenzoate exhibits distinct absorption peaks corresponding to these electronic transitions. researchgate.net It is also possible for weaker n→π* transitions to occur, involving the excitation of a non-bonding electron from the oxygen of the carbonyl group or the nitrogen of the amino group to an antibonding π* orbital.
The key electronic transitions are summarized below:
| Transition Type | Involved Orbitals | Relative Energy | Expected Spectral Region |
| π→π | Bonding π to Antibonding π | High | Strong absorption in the UV region |
| n→π | Non-bonding to Antibonding π | Lower | Weaker absorption at longer wavelengths |
X-ray Crystallography and Solid-State Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Crystal Structure Determination
As of the latest literature search, a definitive single-crystal X-ray structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other surveyed literature. While crystal structures for isomers, such as Methyl 2-amino-5-chlorobenzoate, nih.gov and for related substituted compounds like methyl 2-amino-3-chloro-4-methoxybenzoate researchgate.net are available, this information cannot be directly extrapolated to determine the precise crystal packing and solid-state conformation of the title compound.
Therefore, a detailed discussion on the experimentally determined crystal structure, including specific bond lengths, angles, and intermolecular interactions for this compound, cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the crystalline state, molecules of this compound are expected to be organized through a network of intermolecular interactions, primarily hydrogen bonding and potentially π-π stacking. Analysis of analogous compounds, such as methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, reveals the prevalence of intermolecular N—H⋯O hydrogen bonds that link molecules into chains. nih.gov In this related structure, the amino group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, a common and stabilizing motif in the crystal packing of amino benzoates.
Furthermore, the crystal structure of a similar compound, methyl 2-amino-3-chloro-4-methoxybenzoate, is reported to be dominated by weak intermolecular forces, which may include face-to-face π–π stacking interactions. researchgate.net Such interactions, where the aromatic rings of adjacent molecules align, are crucial in the close packing of planar aromatic systems. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the benzene ring of this compound would influence the electron density of the aromatic system, potentially favoring offset or parallel-displaced π–π stacking arrangements to maximize electrostatic attraction.
The table below summarizes the key intermolecular interactions observed in analogous compounds, which are anticipated to be present in the crystal structure of this compound.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Observed in Analogues |
| Intermolecular Hydrogen Bond | N-H (amino group) | O=C (carbonyl group) | 2.8 - 3.2 | Yes nih.gov |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Yes researchgate.net |
Intramolecular Interactions and Conformational Analysis
The conformation of this compound is significantly influenced by intramolecular interactions, most notably a strong intramolecular N—H⋯O hydrogen bond. In structurally related molecules like methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, this interaction occurs between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the methyl ester group. nih.gov This hydrogen bond results in the formation of a stable, planar, six-membered ring. nih.gov This intramolecular arrangement is a common feature in ortho-aminobenzoic acid esters and is expected to be a dominant conformational determinant for this compound as well.
This intramolecular hydrogen bond significantly restricts the rotational freedom around the C(aryl)-C(carbonyl) and C(aryl)-N bonds, leading to a largely planar conformation of the molecule. The planarity of the core structure, including the benzene ring and the ester group, is a key feature that facilitates efficient crystal packing. The dihedral angles between the benzene ring and the plane of the six-membered ring formed by the intramolecular hydrogen bond in analogous structures are typically very small, indicating a high degree of coplanarity. nih.gov
The key intramolecular interaction is detailed in the table below.
| Interaction Type | Donor | Acceptor | Ring System Formed | Expected Consequence |
| Intramolecular Hydrogen Bond | N-H (amino group) | O=C (carbonyl group) | 6-membered ring | Planar molecular conformation |
Disorder Phenomena in Crystal Lattices
While a specific instance of disorder in the crystal lattice of this compound has not been documented, the phenomenon is not uncommon in the crystal structures of related small organic molecules, particularly those with functional groups that can occupy multiple positions with similar energies. For example, in the crystal structure of 2-amino-6-methylpyridinium 3-chlorobenzoate, the entire 3-chlorobenzoate anion exhibits whole-molecule disorder over two positions with a refined occupancy ratio close to 1:1.
Such disorder can arise from the similar steric bulk of certain atoms or groups, or from different modes of packing that are energetically very similar. In the case of this compound, potential sources of disorder could include rotational disorder of the methyl group of the ester or, less likely, positional disorder of the chloro and amino substituents on the aromatic ring, although the latter would represent a significant structural rearrangement. The presence of disorder can have implications for the interpretation of crystallographic data and the understanding of the material's physical properties. The refinement of disordered structures often requires more complex models to accurately describe the electron density distribution.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. Such calculations for Methyl 2-amino-3-chlorobenzoate would provide significant insights into its reactivity and behavior at a molecular level.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing a basis for predicting its behavior in chemical reactions. While studies on similar aromatic compounds often utilize DFT for this purpose, specific HOMO-LUMO energy values and orbital visualizations for this compound are not readily found in the surveyed literature.
Optimized Geometries of Monomeric and Dimeric Species
DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles for a single molecule (monomer). Furthermore, investigating the formation of dimers through intermolecular interactions, such as hydrogen bonding between the amino group and the carbonyl oxygen of a neighboring molecule, would provide insight into its solid-state structure and properties. While experimental crystal structure data exists for related compounds like methyl 2-amino-5-chlorobenzoate, which forms chains linked by intermolecular N—H⋯O hydrogen bonds, specific optimized geometries for monomeric and dimeric this compound from DFT calculations are not available in the reviewed sources. nih.gov
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a conceptual map that illustrates the energy of a molecule as a function of its geometry. libretexts.org It is a fundamental tool for studying chemical reaction dynamics, conformational changes, and energy barriers. libretexts.org
Proton Transfer Mechanisms and Energy Barriers
PES mapping can be employed to study potential proton transfer events within this compound, for instance, between the amino group and the carbonyl oxygen. This would involve calculating the energy changes as a proton moves between these sites, allowing for the identification of transition states and the determination of the energy barriers for such processes. Understanding these mechanisms is vital, as proton transfer is a fundamental step in many chemical and biological reactions. However, specific studies detailing the PES for proton transfer in this compound are absent from the available literature.
Torsional Tautomerism and Conformational Flexibility
The flexibility of this compound is largely determined by the rotation around its single bonds, particularly the C-C bond connecting the ester group to the benzene (B151609) ring and the C-N bond of the amino group. PES mapping can elucidate the energy landscape associated with these rotations, identifying the most stable conformations (energy minima) and the energy barriers separating them. This information on torsional tautomerism and conformational flexibility is key to understanding the molecule's dynamic behavior, yet specific PES maps for this compound have not been found.
Theoretical Spectroscopic Predictions
Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties. For this compound, theoretical predictions of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra would be valuable. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra by calculating the energies of electronic transitions. While experimental spectroscopic data for related compounds like 2-amino-3-chlorobenzoic acid are available, showing UV-Vis absorbance peaks at 220 nm, 270 nm, and 361 nm, and IR peaks for key functional groups, specific theoretical spectroscopic predictions for this compound are not present in the surveyed literature. mdpi.com
Computed Infrared (IR) Frequencies and Band Assignments
Theoretical calculations are instrumental in assigning the vibrational modes observed in an experimental Infrared (IR) spectrum. For a molecule like this compound, DFT calculations can predict the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
In a study of the related 2-amino-3-methylbenzoic acid, the IR band assignments were performed with the aid of theoretical calculations, which also provided the potential energy distribution (PED) for each vibrational mode. dergipark.org.tr This level of detail allows for a confident assignment of complex spectral features. For this compound, a similar computational approach would yield a detailed table of vibrational modes.
Table 1: Illustrative Computed Infrared (IR) Frequencies and Band Assignments for a Related Aminobenzoic Acid Derivative
| Experimental Wavenumber (cm⁻¹) | Scaled Theoretical Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution, %) |
| 3480 | 3475 | ν(N-H) asymmetric stretching (100) |
| 3370 | 3365 | ν(N-H) symmetric stretching (100) |
| 3060 | 3055 | ν(C-H) aromatic stretching (98) |
| 1680 | 1675 | ν(C=O) stretching (85) |
| 1610 | 1605 | δ(NH₂) scissoring (70) |
| 1570 | 1565 | ν(C-C) aromatic stretching (65) |
| 1450 | 1445 | δ(CH₃) asymmetric bending (75) |
| 1380 | 1375 | δ(CH₃) symmetric bending (80) |
| 1250 | 1245 | ν(C-O) stretching (60) |
| 850 | 845 | γ(C-H) out-of-plane bending (80) |
| 750 | 745 | Ring deformation (55) |
| 680 | 675 | γ(C-Cl) out-of-plane bending (70) |
Note: This table is illustrative and based on typical values for aminobenzoic acid derivatives. The assignments are abbreviated as follows: ν (stretching), δ (in-plane bending), γ (out-of-plane bending).
Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts. dergipark.org.trnih.gov This method, often employed in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard compound, such as tetramethylsilane (TMS).
For this compound, GIAO calculations would provide theoretical ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning experimental spectra, especially for complex molecules where spectral overlap can occur. A computational study on 2-amino-3-methylbenzoic acid successfully utilized the GIAO method to analyze its NMR spectra. dergipark.org.tr
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | 110.5 |
| C2 | - | 148.0 |
| C3 | - | 120.0 |
| C4 | 7.20 | 130.2 |
| C5 | 6.80 | 118.5 |
| C6 | 7.80 | 132.8 |
| C=O | - | 168.5 |
| O-CH₃ | 3.90 | 52.5 |
| NH₂ | 5.50 | - |
Note: This table is illustrative and presents expected chemical shift ranges for a molecule with the structure of this compound, based on general principles and data for similar compounds.
Solvent Effects on Molecular Properties (e.g., SCRF model)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Self-Consistent Reaction Field (SCRF) models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate the effects of a solvent on a solute molecule. dergipark.org.trbohrium.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
By performing calculations with an SCRF model, it is possible to investigate how properties like the IR frequencies, NMR chemical shifts, and electronic transitions of this compound would change in different solvents. For instance, a study on 2-amino-3-methylbenzoic acid employed the SCRF model to calculate NMR chemical shifts in a solvent, providing a more realistic comparison to experimental data, which are typically recorded in solution. dergipark.org.tr
Aromaticity Indices and Delocalization Studies
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. Various computational indices have been developed to quantify the degree of aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion that measures the magnetic shielding at the center of a ring system.
A computational analysis of 2-amino-3-methylbenzoic acid included the calculation of the HOMA index to assess the aromaticity of the benzene ring. dergipark.org.tr Similar calculations for this compound would provide quantitative insight into the electron delocalization within its phenyl ring and how the substituents influence this property.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, have become essential tools for the prediction and design of new NLO materials. nih.govbohrium.com These calculations can determine the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which are key parameters that characterize the NLO response of a molecule.
Theoretical investigations into the NLO properties of various organic molecules have demonstrated the utility of DFT in this area. nih.govbohrium.com For this compound, such calculations would involve optimizing the molecular geometry and then computing the NLO properties. The results would indicate the potential of this compound for NLO applications and could guide the design of derivatives with enhanced NLO responses.
Applications in Medicinal Chemistry and Life Sciences
Biological Activity Profiling
Research has highlighted the antimicrobial potential of 2-amino-3-chlorobenzoic acid, the unesterified parent compound of Methyl 2-amino-3-chlorobenzoate. A study focusing on compounds derived from Streptomyces coelicolor ERI-15 identified 2-amino-3-chlorobenzoic acid as a potent antibacterial agent. nih.govmdpi.com Bioassay-guided fractionation showed its efficacy against several bacterial pathogens, most notably against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.comresearchgate.net
The investigation involved testing against a panel of both Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against MRSA, indicating its potential as a therapeutic agent for combating resistant bacterial infections. mdpi.com The study specifically conducted bioassay-guided fractionation against Staphylococcus aureus (ATCC 25923), MRSA, Escherichia coli (ATCC 25922), and Bacillus subtilis (ATCC 441). nih.govresearchgate.net
| Bacterial Strain | Gram Stain | Significance |
|---|---|---|
| Staphylococcus aureus (ATCC 25923) | Positive | Common pathogen, can cause skin and soft tissue infections. |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Positive | Antibiotic-resistant strain of high clinical concern. nih.govresearchgate.net |
| Escherichia coli (ATCC 25922) | Negative | Common cause of urinary tract infections and gastroenteritis. |
| Bacillus subtilis (ATCC 441) | Positive | Generally considered non-pathogenic, often used in laboratory studies. |
Direct studies detailing the specific antifungal activity of this compound are limited in available research. However, related chemical structures have been investigated for such properties. For instance, various derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their action against fungal pathogens like Candida glabrata and Aspergillus niger. researchgate.net These studies suggest that the broader chemical class to which this compound belongs may possess a potential for antifungal applications, though specific efficacy for this exact compound requires further investigation.
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate synthesis pathway of many microorganisms, including bacteria and protozoa. wikipedia.orgebi.ac.uk This pathway is absent in mammals, making DHPS an attractive target for selective antimicrobial drugs. wikipedia.orgebi.ac.uk Inhibitors of this enzyme, such as sulfonamides, act by competing with the natural substrate, para-aminobenzoic acid (pABA), thereby halting folate production and preventing the synthesis of essential nucleic acids. wikipedia.org This bacteriostatic effect is critical for treating various infections. wikipedia.org While the inhibition of DHPS is a known mechanism for many antibacterial agents, specific research directly linking this compound or its parent acid to the inhibition of this enzyme has not been extensively documented. This remains a potential area for future research to explore its precise mechanism of antimicrobial action.
Anticancer Research Potential
The parent compound, 2-amino-3-chlorobenzoic acid (2A3CB), has demonstrated significant potential in anticancer research. Studies have shown its strong cytotoxic effects against the human breast cancer cell line MDA-MB-231. nih.govresearchgate.net The compound's efficacy was evaluated using MTT assays, which measure cell viability. nih.govresearchgate.net
The research revealed time-dependent cytotoxicity, with the half-maximal inhibitory concentration (IC50) values varying across different incubation periods. nih.govresearchgate.net Notably, the compound significantly inhibited the proliferation of these cancer cells, highlighting its antiproliferative properties. nih.govresearchgate.net The IC50 values indicate a potent effect, particularly after 48 hours of treatment. nih.govresearchgate.net
| Incubation Time (hours) | IC50 Value (µM) |
|---|---|
| 24 | 26 |
| 48 | 5 |
| 72 | 7.2 |
Beyond inhibiting cell growth, 2-amino-3-chlorobenzoic acid has been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net The mechanism of this apoptosis induction is reported to be mediated through caspase pathways. nih.govresearchgate.net Caspases are a family of protease enzymes that play essential roles in initiating and executing apoptosis. nih.gov The process can be triggered through two main routes: the extrinsic (death receptor) pathway, which often involves caspase-8, and the intrinsic (mitochondrial) pathway, which is initiated by caspase-9. nih.govmdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov
In the case of 2-amino-3-chlorobenzoic acid, its pro-apoptotic activity was further supported by the observed downregulation of several key proteins involved in cell survival and proliferation. nih.govresearchgate.net The expression levels of PTEN, PCNA, BAX, and STAT3 were reportedly reduced following treatment, suggesting an interruption of signaling pathways that promote cancer cell survival and metastasis. nih.govresearchgate.net This ability to induce apoptosis via caspase-mediated pathways underscores the compound's potential as a candidate for further development in cancer therapeutics. researchgate.net
Exploration of Therapeutic Properties
The therapeutic potential of this compound is not well-documented, with research focusing more on its utility in synthesis.
There is no available information from the conducted research to suggest that this compound possesses anti-inflammatory properties. Studies on other methyl benzoate (B1203000) derivatives have shown anti-inflammatory activity, but this has not been extended to this specific compound. mdpi.com
The analgesic properties of this compound have not been evaluated in the available scientific literature. While some derivatives of anthranilic acid, a related compound, have been explored for analgesic activity, no such data exists for this compound. researchgate.net
Role as a Biochemical Reagent in Life Science Research
In the context of life science research, this compound is primarily utilized as a biochemical reagent in its capacity as a synthetic building block. guidechem.com It serves as a key intermediate for creating more complex molecules that may be used in drug discovery and other life science-related research. guidechem.comguidechem.com Chemical suppliers list it as a reagent for research use, but specific applications in biochemical assays or as a standalone research tool are not detailed. medchemexpress.com
Pharmacological Characterization
The pharmacological profile of this compound is not extensively characterized, as it is mainly regarded as a synthetic intermediate. guidechem.compatsnap.com Its mechanism of action in a therapeutic context is not available, though it is suggested that its structure, incorporating a chlorinated benzene (B151609) ring and amino functionalities, could potentially interact with biological receptors or enzymes. guidechem.com The compound is typically a white to off-white crystalline solid. guidechem.com Limited data is available regarding its long-term health effects. guidechem.com
Interactive Data Table: Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| CAS Number | 77820-58-7 |
| Appearance | White to off-white crystalline solid/powder |
| Melting Point | 35-37 °C |
| Boiling Point | 273.8±20.0 °C (Predicted) |
Preclinical Evaluation of Biological Responses5.5.2. Investigation of Molecular Targets and Mechanisms of Action
Further empirical research and publication in peer-reviewed scientific journals are necessary to elucidate the medicinal chemistry and life sciences applications of This compound .
Future Research Trajectories
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
A significant future direction lies in the design and synthesis of novel derivatives of Methyl 2-amino-3-chlorobenzoate to explore and enhance its biological activities. The existing amino and ester functionalities serve as ideal handles for chemical modification.
Quinazolinone and Benzoxazinone Analogs: The core structure of this compound is closely related to anthranilic acid, a well-known precursor for the synthesis of quinazolinones and benzoxazinones. nih.govmdpi.com Research has demonstrated that quinazolinone derivatives possess a wide range of pharmacological properties. nih.gov Future work could focus on reacting this compound with various reagents to form a library of novel chloro-substituted quinazolinones. For instance, reaction with acetic anhydride (B1165640) could yield the corresponding 2-methyl-benzoxazinone, which upon treatment with hydrazides, could lead to a variety of 3-amido-quinazolinones. mdpi.com These new derivatives could then be screened for enhanced anticancer, antimicrobial, or anti-inflammatory activities.
Thiophene (B33073) and Other Heterocyclic Adducts: Drawing inspiration from research on other aminobenzoic acid analogs, future synthesis could involve the incorporation of thiophene or other heterocyclic rings. mdpi.comnih.gov For example, a Gewald-type reaction could potentially be adapted to create novel thiophene derivatives, which have shown promise as allosteric enhancers of adenosine (B11128) receptors. nih.gov The introduction of different heterocyclic systems could modulate the electronic properties and three-dimensional shape of the molecule, leading to new biological targets and enhanced potencies.
Amide and Peptide Conjugates: The amino group of this compound can be readily acylated to form a diverse range of amides. By coupling the molecule with various carboxylic acids, including those with known bioactive properties, novel compounds with potentially synergistic or dual-action activities could be generated. Furthermore, conjugation to peptides could improve cell permeability and target specificity.
Advanced Mechanistic Elucidations of Biological Activities
While the parent compound, 2-amino-3-chlorobenzoic acid, has been shown to exhibit anticancer properties, the precise mechanisms of action for it and its derivatives are not fully understood. nih.govmdpi.com Future research should employ advanced techniques to elucidate these biological pathways.
Target Identification and Validation: A crucial area of investigation is the identification of the specific molecular targets of this compound derivatives. Studies on the parent acid suggest an interaction with the PI3K/AKT signaling pathway, a critical regulator of cell growth and survival. nih.govmdpi.com Future research could use techniques such as affinity chromatography, proteomics, and thermal shift assays to pull down binding partners and validate these interactions for newly synthesized derivatives.
Elucidation of Apoptotic and Cell Cycle Pathways: The anticancer activity of 2-amino-3-chlorobenzoic acid has been linked to the induction of apoptosis. nih.govmdpi.com Future studies on its methyl ester derivatives should include detailed investigations into the specific apoptotic pathways involved (e.g., intrinsic vs. extrinsic), the key proteins modulated (e.g., caspases, Bcl-2 family proteins), and the effects on cell cycle progression.
Kinetico-Mechanistic Studies: For derivatives showing promise, detailed kinetic and mechanistic studies are warranted. For example, if a derivative is found to be an enzyme inhibitor, studies should be conducted to determine the type of inhibition (e.g., competitive, non-competitive) and the kinetic parameters. Understanding the kinetics of interaction with biological targets is essential for optimizing drug efficacy. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies for Drug Discovery
Systematic Structure-Activity Relationship (SAR) studies are fundamental to rational drug design, allowing researchers to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.orgcollaborativedrug.com For this compound, a comprehensive SAR campaign would be a powerful tool for developing potent and selective drug candidates.
Systematic Modification of the Benzene (B151609) Ring: Future SAR studies should involve the systematic modification of the substituents on the aromatic ring. This would include varying the position and nature of the halogen (e.g., replacing chlorine with fluorine, bromine, or iodine) and introducing other small functional groups to probe the steric and electronic requirements for optimal activity. researchgate.net
Exploration of the Amino and Ester Groups: The amino and methyl ester groups are key points for modification. SAR studies should explore the impact of N-alkylation, N-acylation, and replacement of the methyl ester with other alkyl or aryl esters. nih.gov This would help to determine the importance of these groups for target binding and to modulate properties like solubility and metabolic stability.
Building a Predictive SAR Model: By generating a library of analogs and evaluating their biological activity, a robust SAR dataset can be constructed. This data can then be used to build predictive computational models (QSAR) that can guide the design of future derivatives with improved properties, saving time and resources. researchgate.net
Development of Environmentally Sustainable Synthetic Methodologies
The increasing emphasis on green chemistry necessitates the development of more environmentally friendly methods for synthesizing this compound and its derivatives. mdpi.com
Biocatalysis and Biosynthesis: A promising avenue for future research is the use of microorganisms or isolated enzymes to produce aminobenzoic acid derivatives. mdpi.com Research into the biosynthesis of aminobenzoic acids in organisms like Streptomyces and E. coli is paving the way for developing fermentation-based production methods. nih.govmdpi.com Future work could focus on engineering metabolic pathways to directly produce this compound or its precursors from renewable feedstocks.
Microwave-Assisted Organic Synthesis (MAOS): Microwave-assisted synthesis has been shown to be an efficient and green method for producing related heterocyclic compounds like quinazolinones, often leading to shorter reaction times and higher yields. mdpi.com The application of MAOS to the synthesis of this compound derivatives could significantly reduce energy consumption and solvent use compared to traditional heating methods.
Alternative Chlorination and Esterification Reagents: Current synthetic routes may involve hazardous reagents. guidechem.com Future research should focus on identifying and developing safer and more sustainable alternatives for the chlorination and esterification steps. This could include the use of less toxic chlorinating agents and enzymatic or solid-acid catalyzed esterification processes. patsnap.com
Synergistic Integration of Computational and Experimental Research
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. researchgate.net Applying this integrated approach to the study of this compound will accelerate the discovery and optimization of new bioactive compounds.
In Silico Screening and Docking Studies: Computational tools can be used to screen large virtual libraries of potential derivatives for their predicted binding affinity to specific biological targets. nih.gov Molecular docking simulations can provide insights into the binding modes of these compounds, helping to explain observed SAR data and guide the design of new analogs with improved interactions.
Predictive ADMET Modeling: A significant challenge in drug discovery is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties for virtual compounds, allowing researchers to prioritize the synthesis of molecules with a higher probability of success in later stages of development. nih.gov
Quantum Mechanical Calculations: Quantum mechanical calculations can be used to understand the electronic properties of this compound and its derivatives. This information can be valuable for understanding reaction mechanisms and for refining the parameters used in molecular docking and QSAR studies.
By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, leading to the development of novel therapeutic agents, more sustainable chemical processes, and a deeper understanding of the relationship between chemical structure and biological function.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 2-amino-3-chlorobenzoate, and how can reaction conditions be optimized?
- This compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, intermediate compounds (e.g., substituted benzoic acids) can be reacted with methylating agents under anhydrous conditions. A common approach involves refluxing in dry dichloromethane (CH₂Cl₂) with a coupling reagent, followed by purification via reverse-phase HPLC using methanol-water gradients . Optimization includes controlling stoichiometry (e.g., 1.2 equivalents of anhydrides), inert atmospheres (N₂ protection), and temperature modulation (e.g., reflux at 40–60°C).
Q. How are key physicochemical properties (e.g., melting point, solubility) of this compound determined experimentally?
- Melting points are measured using differential scanning calorimetry (DSC) or capillary methods, with reported ranges of 189–195°C for related chlorinated benzoic acids . Solubility profiles are assessed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., CH₂Cl₂) via saturation experiments. IR spectroscopy identifies functional groups (e.g., C=O at ~1710 cm⁻¹, NH₂ at ~3400 cm⁻¹), while NMR (¹H/¹³C) resolves substituent positions and confirms esterification .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and methyl ester groups (δ 3.8–4.0 ppm).
- IR Spectroscopy : Confirms ester (C-O at ~1270 cm⁻¹) and amino (N-H at ~3400 cm⁻¹) functionalities.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 199.6 for C₈H₈ClNO₂) and fragmentation patterns.
- HPLC-PDA : Ensures purity (>95%) using C18 columns and methanol-water eluents .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
